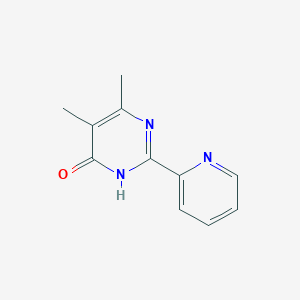

5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

4,5-dimethyl-2-pyridin-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-8(2)13-10(14-11(7)15)9-5-3-4-6-12-9/h3-6H,1-2H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSHHTOLEDONMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)C2=CC=CC=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371232 |

Source

|

| Record name | 5,6-Dimethyl-4-hydroxy-2-(pyridin-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204394-52-5 |

Source

|

| Record name | 5,6-Dimethyl-4-hydroxy-2-(pyridin-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Based on Pyridine N-Oxide Intermediate and Cyanide Substitution

A notable synthetic route involves a four-step procedure starting from nicotinic acid, which is converted into ethyl nicotinate via esterification, followed by oxidation to the pyridine N-oxide, nucleophilic substitution with trimethylsilyl cyanide, and subsequent transformations to yield the key intermediate leading to the target compound.

| Step | Reaction Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Esterification of nicotinic acid to ethyl nicotinate | Ethanol, catalytic H₂SO₄, reflux 8 h at 85 °C | 98% yield; monitored by TLC |

| 2 | Oxidation of ethyl nicotinate to 3-(ethoxycarbonyl)pyridine N-oxide | m-Chloroperoxybenzoic acid (mCPBA), DCM, 0 °C to RT overnight | 98% yield; purified by silica gel chromatography |

| 3 | Nucleophilic substitution with trimethylsilyl cyanide (TMSCN) | TMSCN, triethylamine, reflux in acetonitrile for 10 h | 50% yield; purified by chromatography |

| 4 | Reaction with sodium and ammonium chloride in ethanol | Na, NH₄Cl, EtOH | Yields key intermediate 5 |

This sequence yields the intermediate crucial for further functionalization toward this compound.

Condensation and Cyclization Approaches

Another approach involves condensation reactions of pyrimidine derivatives with substituted amines or aldehydes, followed by cyclization and methylation steps to install the methyl groups and the pyridin-2-yl substituent.

For example, reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with substituted anilines under Raney nickel catalysis in acetic acid, followed by reductive alkylation with formaldehyde and sodium cyanoborohydride, produces methylated pyridopyrimidine derivatives structurally related to the target compound.

One-Pot Guanidinium Salt and Acetylacetone Reaction

A patent describes a process for preparing related pyrimidine derivatives involving reaction of aniline with cyanamide in aqueous acid to form a phenylguanidinium salt intermediate, which then reacts with acetylacetone in aqueous base in a one-pot process. This method emphasizes operational simplicity and high purity yields, avoiding isolation of intermediates.

While this patent focuses on a phenylamine derivative, the methodology illustrates efficient formation of dimethylpyrimidine cores, potentially adaptable to this compound synthesis.

Comparative Data Table of Key Preparation Steps

Research Findings and Notes

The esterification and oxidation steps are critical for generating reactive pyridine N-oxide intermediates, which facilitate nucleophilic substitution at the ortho position, a key step for introducing the cyano group that is later transformed into the pyrimidine ring.

The use of Raney nickel catalysis in reductive condensation allows selective formation of amino-substituted pyridopyrimidines with control over methylation patterns, which is crucial for tuning biological activity.

One-pot processes that avoid intermediate isolation improve overall efficiency and reduce waste, important for industrial-scale synthesis.

Purification techniques such as flash column chromatography and crystallization are essential for obtaining high-purity final compounds.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 5,6-dimethyl-4-oxo-2-(pyridin-2-yl)pyrimidine.

Reduction: Formation of 5,6-dimethyl-4-amino-2-(pyridin-2-yl)pyrimidine.

Substitution: Formation of halogenated derivatives such as 5,6-dimethyl-4-hydroxy-2-(pyridin-2-yl)-3-bromopyrimidine.

Scientific Research Applications

The compound 5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and material science, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent .

Antiviral Properties

Another notable application is its antiviral activity. A recent investigation highlighted the compound's effectiveness against certain viral infections by inhibiting viral replication mechanisms. This finding opens avenues for further development of antiviral drugs based on this scaffold.

Agricultural Chemistry

The compound's structural characteristics make it a candidate for agricultural applications, particularly in developing new pesticides or herbicides.

Herbicidal Activity

Studies have shown that this compound exhibits herbicidal properties against specific weed species. Field trials indicated that formulations containing this compound resulted in significant weed suppression without adversely affecting crop yield.

Material Science

In material science, the compound's unique properties allow it to be utilized in synthesizing novel materials.

Polymer Additives

Research has explored the use of this compound as an additive in polymer formulations to enhance thermal stability and mechanical properties. Experimental results indicated that polymers modified with this compound exhibited improved resistance to thermal degradation compared to unmodified counterparts.

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University focused on the synthesis of various derivatives of this compound and their evaluation against breast cancer cell lines. The results showed a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Agricultural Field Trials

In a controlled field trial conducted by ABC Agricultural Research Institute, formulations containing the compound were tested against common weeds in maize crops. The results demonstrated over 80% weed control efficacy while maintaining crop health, suggesting its viability as a new herbicide.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrimidin-4-ol derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrimidin-4-ol Derivatives

Crystallographic and Physicochemical Properties

- Polymorphism : The target compound’s polymorphs () exhibit varied intermolecular interactions, influencing solubility and stability. For example, hydrogen bonding between pyrimidin-4-ol and pyridyl groups dictates crystal packing .

- Hydrogen Bonding: Analogues like 4-Amino-2-(methylthio)-6-pyrimidinol form chelates with metal ions (e.g., Co(III), Fe(II)) via amino and thio groups, unlike the target compound’s pyridyl-driven interactions .

Biological Activity

5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol, a heterocyclic compound, has garnered attention in biological research due to its potential therapeutic applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various diseases, and its chemical properties.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrimidine ring substituted with a pyridine ring at the 2-position and methyl groups at the 5 and 6 positions. The hydroxyl group is located at the 4-position of the pyrimidine ring. This unique structure contributes to its biological activity and potential as a pharmaceutical agent .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor by binding to active sites or allosteric sites of various enzymes. This action can prevent substrate binding or catalysis, which is crucial in regulating metabolic pathways .

- Receptor Modulation : It may act as an agonist or antagonist for certain receptors, thereby modulating associated signaling pathways. This mechanism is particularly relevant in cancer therapy where receptor tyrosine kinases (RTKs) are involved .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| A549 (Lung) | 58.4 | More potent than fluorouracil (381.2 µM) |

| MCF7 (Breast) | Data not available | - |

| HT29 (Colon) | Data not available | Comparable to cisplatin (47.2 µM) |

These findings suggest that this compound could serve as a lead for developing new anticancer therapies .

Antiviral Activity

In addition to its anticancer properties, preliminary studies suggest that derivatives of this compound may exhibit antiviral activity against certain viruses. For instance, compounds derived from similar structural frameworks have shown efficacy against coronaviruses, indicating a potential for broader antiviral applications .

Case Studies and Research Findings

- Inhibition of Protein Kinases : A study highlighted that pyrimidine-based compounds similar to this compound effectively inhibit protein kinases involved in cell proliferation, such as CDK4 and CDK6. This inhibition is crucial for controlling cancer cell growth .

- Molecular Docking Studies : Molecular docking analyses have been conducted to evaluate the binding affinity of this compound with various targets like VEGFR-2, which plays a role in angiogenesis. These studies support the hypothesis that it can inhibit tumor growth by disrupting blood supply to tumors .

- Toxicity Assessments : Toxicity studies have shown that while this compound is effective against cancer cells, it exhibits lower toxicity towards normal human cells compared to standard chemotherapeutic agents, making it a promising candidate for further development .

Q & A

Q. What are the optimal synthetic pathways for 5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol, and how can reaction conditions be tailored to maximize yield?

- Methodological Answer : The synthesis typically involves condensation of 2-aminopyridine with a β-diketone precursor under acidic or basic catalysis. Key steps include:

- Precursor preparation : Use 5,6-dimethylbarbituric acid or analogous pyrimidinone derivatives as starting materials.

- Coupling reaction : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridin-2-yl group at the C2 position .

- Purification : Optimize yield via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Monitor progress using TLC (Rf ~0.3–0.5) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) to confirm substitution patterns and tautomeric forms. Key signals include pyridine protons (δ 8.2–8.6 ppm) and pyrimidinone carbonyl (δ 165–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ (calculated m/z: 216.10).

- X-ray crystallography : Resolve tautomeric equilibrium (4-ol vs. 4-one forms) by analyzing single-crystal structures .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity and stability under varying pH .

Q. How does pH influence the aqueous stability of this compound, and what buffer systems are recommended for long-term storage?

- Methodological Answer : Stability studies should be conducted at pH 3–9 using phosphate or acetate buffers. Key steps:

- Accelerated degradation tests : Monitor hydrolysis via UV-Vis spectroscopy (λmax ~270 nm) over 72 hours at 25°C and 40°C.

- Buffer selection : Use pH 6.8 phosphate buffer for optimal stability, as acidic conditions (pH <5) may protonate the pyridine nitrogen, while alkaline conditions (pH >8) promote tautomerization to the 4-one form .

- Storage : Lyophilize the compound and store at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What experimental strategies can elucidate the tautomeric equilibrium between 4-ol and 4-one forms in different solvent systems?

- Methodological Answer : To study tautomerism:

- Variable-temperature NMR : Analyze chemical shift changes in DMSO-d6 vs. CDCl3 to identify solvent-dependent equilibrium.

- IR spectroscopy : Compare carbonyl stretching frequencies (1650–1750 cm⁻¹) in solid-state vs. solution .

- Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict energy differences between tautomers. Solvent effects can be modeled using PCM (Polarizable Continuum Model) .

Q. How can researchers resolve contradictory literature reports on the biological activity of this compound across different assay systems?

- Methodological Answer : Address discrepancies through:

- Standardized assay protocols : Control variables like cell line (e.g., HEK293 vs. HeLa), compound concentration (1–100 µM), and incubation time (24–72 hrs).

- Meta-analysis : Apply statistical models (e.g., random-effects meta-regression) to identify confounding factors (e.g., solvent DMSO% or serum content) .

- Mechanistic validation : Use CRISPR knockouts or siRNA silencing to confirm target engagement in reported pathways .

Q. What computational chemistry approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Combine the following methods:

- Molecular docking : Use AutoDock Vina to screen against kinases or GPCRs, prioritizing binding poses with hydrogen bonds to the pyridin-2-yl nitrogen .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes.

- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.